Dipropyl malonate

Vue d'ensemble

Description

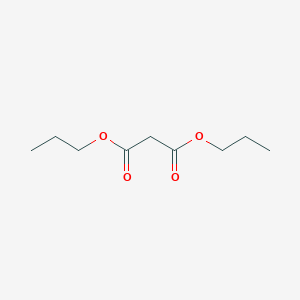

Dipropyl malonate is an organic compound with the molecular formula C9H16O4. It is the dipropyl ester of malonic acid and is commonly used in organic synthesis. This compound is a colorless liquid with a mild, pleasant odor and is soluble in organic solvents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dipropyl malonate can be synthesized through the esterification of malonic acid with propanol in the presence of an acid catalyst. The reaction typically involves heating malonic acid with propanol and a catalytic amount of sulfuric acid, followed by distillation to obtain the pure ester.

Industrial Production Methods: On an industrial scale, this compound is produced by the hydrolysis of cyanoacetic acid with propyl alcohol in the presence of hydrogen chloride. This method is efficient and yields high-purity this compound .

Analyse Des Réactions Chimiques

Alkylation via Sodium Ethoxide-Mediated Reaction

DiPM is synthesized through double alkylation of diethyl malonate with 1-bromopropane under basic conditions :

-

Formation of sodium ethoxide : Sodium reacts with ethanol to generate NaOEt. Water contamination must be minimized to prevent NaOH formation, which inhibits the reaction .

-

Generation of carbanion : Diethyl malonate reacts with NaOEt to form a resonance-stabilized enolate.

-

Nucleophilic substitution : The enolate attacks 1-bromopropane, yielding diethyl dipropyl malonate after two alkylations.

-

Hydrolysis : NaOH converts the ester to dipropyl malonic acid, requiring a homogeneous phase to ensure complete conversion .

Critical Parameters :

-

Reactant addition order : Adding diethyl malonate before 1-bromopropane minimizes ether byproducts .

-

Catalyst choice : Potassium tert-butoxide in tert-butanol improves yield (up to 89%) compared to phase-transfer catalysts .

| Traditional vs. Improved Alkylation |

|----------------------------------------|-----------------------------------------|

| Traditional Method | Improved Method (Patent CN103183612A) |

| Biphasic system with TEBAC catalyst | Homogeneous organic phase with MO-R₃ |

| 25+ hours reaction time | 7–9 hours at reflux |

| 65–70% yield | 80–89% yield |

Cyclocondensation Reactions

DiPM participates in thermal cyclocondensation with dinucleophiles (e.g., phenols, amines) to form heterocycles :

-

Mechanism : DiPM reacts with 1,3-dinucleophiles (e.g., diphenylamine) at 150–250°C, forming six-membered rings like quinolones .

-

Example : Reaction with bis(2,4,6-trichlorophenyl) malonate and diphenylamine yields 4-hydroxy-1-phenyl-2-quinolone (30% yield) .

Thermal Analysis (DSC) :

-

Exothermic peaks at 160°C (ester activation) and 260°C (cyclization) .

-

Homogeneous phases (e.g., diphenylether) enhance reaction efficiency .

Michael Addition to β-Nitrostyrene

DiPM acts as a nucleophile in organocatalytic Michael additions :

-

Catalyst : Bispidine derivatives (0.2 eq.) in toluene achieve 98% yield.

-

Solvent Effects : Toluene and 1,4-dioxane outperform THF or ethanol, preventing resinification .

Key Observations :

-

π-π interactions between DiPM and β-nitrostyrene stabilize transition states (NMR evidence) .

-

Reaction Scope : Scalable to 1 mmol with 84–98% isolated yield .

| Solvent Optimization for Michael Addition |

|----------------------------------|-------------|

| Solvent | Yield |

| Toluene | 98% |

| 1,4-Dioxane | 96% |

| THF | Mixed products |

| Ethanol | Resinification |

Enolate-Based Alkylation and Cyclization

DiPM’s active methylene enables enolate formation for C–C bond construction :

-

Deprotonation : Strong bases (e.g., NaOEt) generate enolates.

-

Alkylation : Enolates react with electrophiles (e.g., alkyl halides).

-

Cyclization : With cis-1,4-dichloro-2-butene, DiPM forms cyclopentenyl diesters via vinyl cyclopropane intermediates .

Substituent Effects :

Kinetic Resolution of Amines

Diisopropyl malonate (structurally analogous to DiPM) acylates racemic amines with lipase catalysts , achieving >99% enantiomeric excess .

Decarboxylation and Tautomerization

DiPM undergoes acidic hydrolysis to dipropyl malonic acid, followed by decarboxylation to form enols that tautomerize to ketones or carboxylic acids .

Key Step :

Applications De Recherche Scientifique

Medicinal Chemistry

Antiepileptic Drug Synthesis

Dipropyl malonate serves as a key intermediate in the synthesis of sodium valproate, a widely used antiepileptic drug. The synthesis involves several steps, including alkylation and hydrolysis, ultimately leading to the formation of sodium valproate from dipropyl diethyl malonate. This pathway highlights the importance of this compound in pharmaceutical applications, particularly in developing treatments for epilepsy .

Anti-inflammatory Properties

Research has demonstrated that derivatives of this compound exhibit anti-inflammatory activity. Structure-activity relationship studies have identified specific modifications that enhance the potency of these compounds against Toll-like receptor 4 signaling pathways. For instance, certain arylidene malonate derivatives have shown low micromolar IC50 values, indicating their potential as therapeutic agents .

Organic Synthesis

Building Block for Complex Molecules

This compound is utilized as a building block in organic synthesis due to its reactivity and ability to undergo various transformations. It can be involved in Knoevenagel condensations and other reactions that yield complex organic molecules. The versatility of this compound allows chemists to create diverse chemical structures, making it valuable in synthetic organic chemistry .

Cyclization Reactions

In studies focused on cyclization reactions, this compound has been synthesized and characterized for its potential use in forming cyclic compounds. The compound's ability to participate in these reactions demonstrates its utility in generating novel chemical entities that may possess unique properties .

Biochemical Applications

Bioengineering and Metabolism Studies

This compound has garnered interest in bioengineering applications due to its role as a substrate for microbial metabolism. Research on Rhodopseudomonas palustris indicates that this bacterium can utilize malonate derivatives, including this compound, for growth under specific conditions. Understanding the metabolic pathways involved can lead to advancements in biocatalysis and the production of value-added compounds from renewable resources .

Table 1: Synthesis Pathways Involving this compound

| Compound | Reaction Type | Key Steps |

|---|---|---|

| Sodium Valproate | Alkylation | Dipropyl diethyl malonate → Sodium Valproate |

| Arylidene Malonates | Knoevenagel Condensation | This compound + Aldehydes → Arylidene Derivatives |

| Cyclized Products | Cyclization | This compound → Cyclic Compounds |

Table 2: Anti-inflammatory Activity of Malonate Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Dimethyl 2-benzylidenemalonate | 4.5 | Inhibition of TLR4 signaling |

| Dimethyl 2-(2-fluorobenzylidene)malonate | 5.8 | Inhibition of pro-inflammatory cytokines |

| Dimethyl 2-(4-nitrobenzylidene)malonate | 6.0 | Modulation of immune response |

Case Studies

Case Study 1: Synthesis of Sodium Valproate

A study conducted by the Hunan Institute of Pharmaceutical Industry detailed the synthesis of sodium valproate from dipropyl diethyl malonate through a four-step reaction process involving alkylation and hydrolysis. This case illustrates the practical application of this compound in developing essential medications for epilepsy treatment .

Case Study 2: Anti-inflammatory Derivatives

Research published on arylidene malonates demonstrated their potential as anti-inflammatory agents through structure-activity relationship studies. The findings indicated that small modifications to the this compound structure could significantly enhance its biological activity against inflammatory pathways, showcasing its relevance in drug design .

Mécanisme D'action

The mechanism of action of dipropyl malonate involves its ability to act as a nucleophile in various chemical reactions. The compound can form enolates, which are highly reactive intermediates that participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparaison Avec Des Composés Similaires

Diethyl malonate: Another ester of malonic acid, commonly used in organic synthesis.

Dimethyl malonate: Similar in structure but with methyl groups instead of propyl groups.

Malonic acid: The parent compound from which dipropyl malonate is derived.

Uniqueness: this compound is unique due to its specific ester groups, which impart different physical and chemical properties compared to other malonates. Its longer alkyl chains make it more hydrophobic and alter its reactivity in certain reactions .

Activité Biologique

Dipropyl malonate is a diester derived from malonic acid, notable for its diverse biological activities. This compound has been the subject of various studies focusing on its pharmacological properties, potential therapeutic applications, and metabolic pathways. Here, we will explore the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its structure as a diester of malonic acid with two propyl groups. Its chemical formula is , and it exhibits properties typical of malonate esters, such as solubility in organic solvents and reactivity in various chemical transformations.

1. Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of this compound and its derivatives. For instance, a series of novel chalcone derivatives containing malonate groups were synthesized, demonstrating significant antibacterial effects against various pathogens. One specific compound exhibited excellent activity against Xanthomonas oryzae with an effective concentration (EC) value indicating strong efficacy .

2. Cardioprotective Effects

Research indicates that malonate derivatives, including this compound, can play a role in cardioprotection. A study demonstrated that malonate can inhibit succinate dehydrogenase (SDH), which is crucial during ischemia-reperfusion injury in cardiac tissues. The rapid hydrolysis of certain malonate esters allows for effective delivery and action during critical moments following myocardial infarction .

Metabolic Pathways

The metabolism of this compound involves enzymatic degradation pathways that contribute to its biological effects. Studies have shown that bacteria like Rhodopseudomonas palustris utilize malonate as a carbon source, albeit slowly. The identification of specific transporters and enzymes involved in this process provides insights into how this compound can be metabolized and potentially utilized in biotechnological applications .

Case Study: Antibacterial Activity

A recent investigation synthesized several chalcone derivatives incorporating this compound. The study assessed their antibacterial efficacy against Xanthomonas oryzae, revealing one compound with an EC value significantly lower than traditional antibiotics, suggesting that this compound derivatives could serve as effective alternatives in agricultural applications .

Case Study: Cardiovascular Research

In a controlled mouse model for myocardial infarction, this compound was administered to evaluate its protective effects against ischemia-reperfusion injury. Results indicated that the compound effectively reduced mitochondrial reactive oxygen species (ROS) production when delivered at the time of reperfusion, highlighting its potential as a therapeutic agent in cardiovascular medicine .

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | Target Organism/Condition | EC Value/Effectiveness |

|---|---|---|---|

| Chalcone derivative with dipropyl | Antibacterial | Xanthomonas oryzae | Low EC value |

| Malonate ester (MAM) | Cardioprotective | Ischemia-reperfusion injury model | Significant reduction in ROS production |

Propriétés

IUPAC Name |

dipropyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-5-12-8(10)7-9(11)13-6-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIWFCDNJNZEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333753 | |

| Record name | Dipropyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-19-7 | |

| Record name | Dipropyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl Malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the reaction between isopropylidene malonate and n-propyl bromide in understanding dipropyl malonate synthesis?

A1: The reaction between isopropylidene malonate and n-propyl bromide, in the presence of anhydrous potassium carbonate and TBAB in chloroform, serves as a key step in an alternative synthesis of Valpromide []. This reaction yields isopropylidene 2,2-dipropyl malonate, which can be further converted to Valpromide upon treatment with 25% ammonium hydroxide []. While this synthetic route doesn't directly yield this compound, it highlights the reactivity of substituted malonate derivatives and their potential as intermediates in organic synthesis.

Q2: How does this compound behave in the presence of Manganic Pyrophosphate (Mn(III) пирофосфат) in an acidic environment?

A2: While the provided abstract doesn't detail the reaction mechanism, it indicates that this compound undergoes oxidation in the presence of Manganic Pyrophosphate in an aqueous acetic acid solution []. The study focuses on understanding the kinetics and mechanism of this oxidation process [], suggesting that this compound can participate in redox reactions under specific conditions, potentially leading to the formation of various oxidized products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.